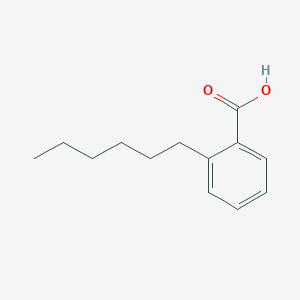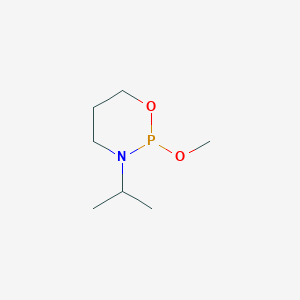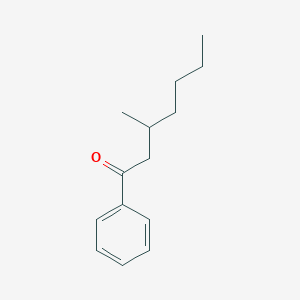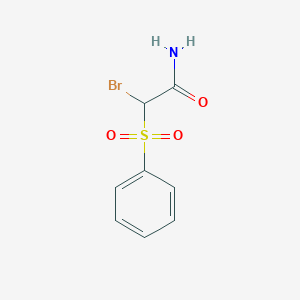
2-Hexylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexylbenzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by a benzene ring substituted with a hexyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hexylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound often involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Post-reaction, the product is purified through recrystallization or distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hexylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hexyl side chain can be oxidized to form corresponding ketones or alcohols.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed:
Oxidation: Hexanone derivatives.
Reduction: Hexylbenzyl alcohol.
Substitution: Halogenated or nitrated this compound derivatives.
Aplicaciones Científicas De Investigación
2-Hexylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial properties and interactions with biological membranes.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive benzoic acid derivatives.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-hexylbenzoic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The hexyl side chain provides hydrophobic interactions, which can affect the compound’s solubility and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways.
Comparación Con Compuestos Similares
4-Hexylbenzoic acid: Similar structure but with the hexyl group in the para position.
Benzoic acid: Lacks the hexyl group, making it less hydrophobic.
Salicylic acid: Contains a hydroxyl group, providing different chemical reactivity and biological activity.
Uniqueness: 2-Hexylbenzoic acid’s unique combination of a hydrophobic hexyl group and a reactive carboxylic acid group makes it distinct. This combination allows for specific interactions in chemical reactions and biological systems, providing unique properties compared to its analogs.
Propiedades
Número CAS |
60534-93-2 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-hexylbenzoic acid |
InChI |
InChI=1S/C13H18O2/c1-2-3-4-5-8-11-9-6-7-10-12(11)13(14)15/h6-7,9-10H,2-5,8H2,1H3,(H,14,15) |
Clave InChI |
YQIASAUDDDCAKU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14614483.png)
![2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614492.png)
![2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14614495.png)
![1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14614507.png)
![4-[(3-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614514.png)
![4-Methyltetrazolo[1,5-a]quinazolin-5(4h)-one](/img/structure/B14614515.png)
![1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol](/img/structure/B14614528.png)

![1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14614544.png)
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1,3,5-tricarbonitrile](/img/structure/B14614548.png)
![Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester](/img/structure/B14614557.png)
